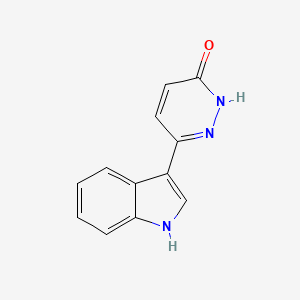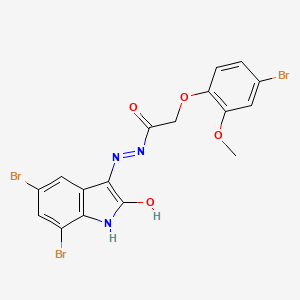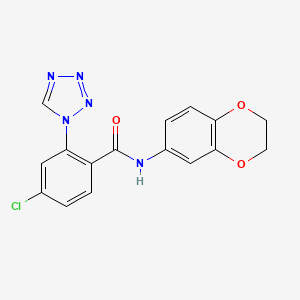
6-(1H-indol-3-yl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-indol-3-yl)-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology. In
Mecanismo De Acción
The mechanism of action of 6-(1H-indol-3-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound has the ability to interact with various biological systems, including enzymes and receptors. It has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(1H-indol-3-yl)-3(2H)-pyridazinone has a number of biochemical and physiological effects. These include the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(1H-indol-3-yl)-3(2H)-pyridazinone in lab experiments is its ability to interact with biological systems in a specific and targeted manner. This makes it a valuable tool for researchers studying the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, making it important for researchers to use caution when working with this compound.
Direcciones Futuras
There are many potential future directions for research on 6-(1H-indol-3-yl)-3(2H)-pyridazinone. One area of research could be the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be conducted on the compound's potential use in the treatment of neurological disorders and inflammatory diseases. Finally, studies could be conducted to further understand the compound's mechanism of action and to identify potential new targets for future drug development.
Conclusion:
In conclusion, 6-(1H-indol-3-yl)-3(2H)-pyridazinone is a valuable compound for scientific research applications. Its unique chemical structure and ability to interact with biological systems make it a valuable tool for researchers in a variety of fields. While there are some limitations to working with this compound, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 6-(1H-indol-3-yl)-3(2H)-pyridazinone involves the reaction of 3-(2-bromoacetyl)indole with hydrazine hydrate and subsequent cyclization with acetic anhydride. This method has been successfully used by many researchers to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
6-(1H-indol-3-yl)-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Other areas of research include the study of neurological disorders, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-6-5-11(14-15-12)9-7-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMSMVYLWGVWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylindoline)](/img/structure/B6132661.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)